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Compound of Interest

Compound Name: Benzyl N-(5-iodopentyl)carbamate

Cat. No.: B1311885 Get Quote

Application Notes
This document provides a detailed two-step protocol for the chemical synthesis of Benzyl N-(5-
iodopentyl)carbamate. This compound is a valuable bifunctional linker and intermediate in

medicinal chemistry and drug development, often utilized in the construction of PROTACs

(Proteolysis Targeting Chimeras) and other targeted therapeutic agents. The presence of a

carbamate-protected amine and a terminal alkyl iodide allows for sequential and orthogonal

functionalization.

The synthesis pathway involves two key transformations:

N-Protection: The primary amine of 5-amino-1-pentanol is protected using benzyl

chloroformate (Cbz-Cl) under basic conditions to yield the intermediate, Benzyl N-(5-

hydroxypentyl)carbamate. This step ensures the chemoselective modification of the hydroxyl

group in the subsequent step.

Iodination: The terminal primary alcohol of the carbamate-protected intermediate is

converted to an alkyl iodide via an Appel reaction. This reaction utilizes triphenylphosphine

and iodine to achieve a mild and efficient conversion, yielding the final product.[1][2][3]

This protocol is intended for researchers, scientists, and drug development professionals with a

background in synthetic organic chemistry. All procedures should be conducted in a well-

ventilated fume hood with appropriate personal protective equipment.
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Caption: Synthetic workflow for Benzyl N-(5-iodopentyl)carbamate.

Quantitative Data Summary
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Parameter Step 1: N-Protection
Step 2: Iodination (Appel
Reaction)

Starting Material 5-Amino-1-pentanol
Benzyl N-(5-

hydroxypentyl)carbamate

Molecular Weight ( g/mol ) 103.16 237.30[4]

Key Reagents
Benzyl Chloroformate,

NaHCO₃

Triphenylphosphine, Iodine,

Imidazole

Solvent
Dichloromethane (DCM),

Water
Dichloromethane (DCM)

Reaction Temperature 0 °C to Room Temperature 0 °C to Room Temperature

Reaction Time 16 hours 12-16 hours

Typical Molar Ratio 1.0 eq. Amine : 1.1 eq. Cbz-Cl
1.0 eq. Alcohol : 1.5 eq. PPh₃ :

1.5 eq. I₂ : 3.0 eq. Imidazole

Product Name
Benzyl N-(5-

hydroxypentyl)carbamate

Benzyl N-(5-

iodopentyl)carbamate

Product MW ( g/mol ) 237.30 347.20

Typical Yield 85-95% 75-85%

Purification Method
Flash Column

Chromatography

Flash Column

Chromatography

Experimental Protocols
Step 1: Synthesis of Benzyl N-(5-
hydroxypentyl)carbamate

Reaction Setup:

To a 250 mL round-bottom flask, add 5-amino-1-pentanol (5.16 g, 50.0 mmol, 1.0 eq.).

Dissolve the starting material in a biphasic solvent system of 100 mL of dichloromethane

(DCM) and 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
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Equip the flask with a magnetic stir bar and place it in an ice-water bath to cool to 0 °C.

Reagent Addition:

While stirring vigorously, add benzyl chloroformate (8.53 g, 7.8 mL, 55.0 mmol, 1.1 eq.)

dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature

remains below 10 °C.

Reaction:

After the addition is complete, remove the ice bath and allow the mixture to warm to room

temperature.

Continue stirring for 16 hours. The reaction progress can be monitored by Thin Layer

Chromatography (TLC) using a mobile phase of 1:1 Hexanes:Ethyl Acetate.

Work-up and Extraction:

Transfer the reaction mixture to a separatory funnel.

Separate the organic layer. Extract the aqueous layer twice with 50 mL of DCM.

Combine all organic layers and wash sequentially with 50 mL of 1 M HCl, 50 mL of water,

and 50 mL of brine.

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure to obtain the crude product as an oil.

Purification:

Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of

30% to 50% ethyl acetate in hexanes.

Combine the fractions containing the product and evaporate the solvent to yield Benzyl N-

(5-hydroxypentyl)carbamate as a colorless oil.
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Step 2: Synthesis of Benzyl N-(5-iodopentyl)carbamate
(Appel Reaction)

Reaction Setup:

To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add triphenylphosphine

(9.83 g, 37.5 mmol, 1.5 eq.) and dissolve it in 100 mL of anhydrous dichloromethane

(DCM).

Cool the solution to 0 °C using an ice-water bath and add imidazole (5.11 g, 75.0 mmol,

3.0 eq.).

Reagent Addition:

Once the imidazole has dissolved, add iodine (9.52 g, 37.5 mmol, 1.5 eq.) portion-wise.

The solution will turn dark brown.

Stir the mixture at 0 °C for 15 minutes.

Prepare a solution of Benzyl N-(5-hydroxypentyl)carbamate (5.93 g, 25.0 mmol, 1.0 eq.) in

25 mL of anhydrous DCM.

Add this solution dropwise to the reaction flask over 20 minutes.

Reaction:

After the addition, remove the ice bath and allow the reaction to stir at room temperature

for 12-16 hours.[1]

Monitor the reaction completion by TLC (Mobile phase: 3:1 Hexanes:Ethyl Acetate).

Work-up and Extraction:

Quench the reaction by adding 100 mL of a saturated aqueous solution of sodium

thiosulfate (Na₂S₂O₃). Stir until the brown color disappears.[5][6]

Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer with 50 mL of DCM.

Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure. The crude product will contain triphenylphosphine oxide as a white solid

byproduct.

Purification:

Purify the crude residue by flash column chromatography on silica gel. Elute with a

gradient of 10% to 20% ethyl acetate in hexanes.

Combine the product-containing fractions and remove the solvent under reduced pressure

to afford Benzyl N-(5-iodopentyl)carbamate as a pale yellow oil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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